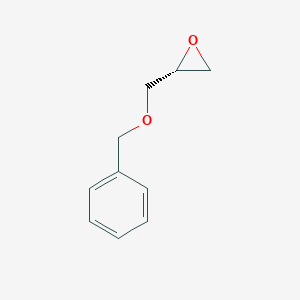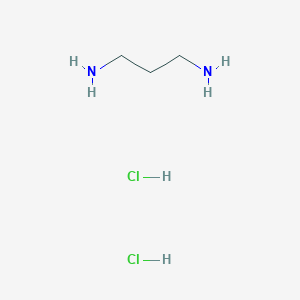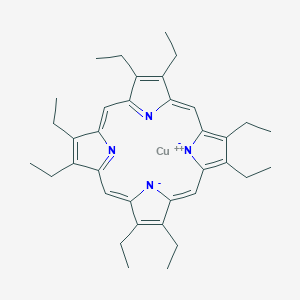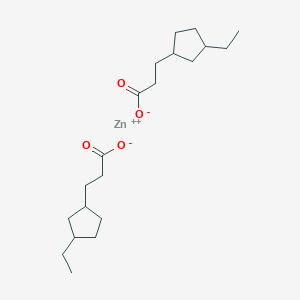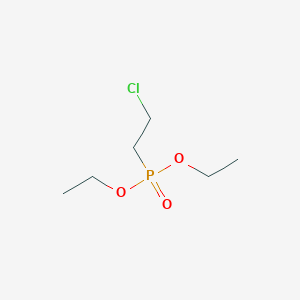
ジエチル(2-クロロエチル)ホスホネート
説明
Synthesis Analysis
Diethyl (2-chloroethyl)phosphonate can be synthesized through different chemical reactions involving aldehydes, ketones, and commercially available phosphonates. A notable method involves reacting diethyl (trichloromethyl)phosphonate with aldehydes and ketones to generate (chlorovinyl)phosphonates in a single step, which can then be hydrogenated to yield saturated phosphonates (Lowen & Almond, 1994).
Molecular Structure Analysis
The molecular structure of diethyl (2-chloroethyl)phosphonate derivatives has been analyzed using various techniques. For example, the crystal and molecular structure of diethyl[bis-(p-chlorophenoxy)-methan]-phosphonate was determined, highlighting its significance in understanding the geometry of these compounds (Kulpe & Seidel, 1980).
Chemical Reactions and Properties
This compound participates in several chemical reactions, including condensation, elimination, reduction, and replacement reactions. These reactions are fundamental in synthesizing various organic compounds, showcasing its versatility in organic chemistry (Marinetti & Savignac, 2003).
Physical Properties Analysis
Although specific studies directly detailing the physical properties of diethyl (2-chloroethyl)phosphonate were not found, physical properties typically include melting point, boiling point, and solubility. These properties are influenced by the molecular structure and can be deduced from related phosphonate compounds.
Chemical Properties Analysis
The chemical properties of diethyl (2-chloroethyl)phosphonate include its reactivity with various chemicals, stability under different conditions, and the types of reactions it can undergo. Its behavior in synthesis and interactions with other compounds, such as in the formation of phosphonates from diethyl (trichloromethyl)phosphonate, are crucial for its application in organic chemistry and related fields (Lowen & Almond, 1994).
科学的研究の応用
種子発芽研究
ジエチル(2-クロロエチル)ホスホネートの一種であるエテホンは、種子発芽の研究において、液体エチレンの形として頻繁に使用されます . これは、エテホンから種子に発生したエチレンが、所望の反応を引き出すのに十分であるかどうか、またはエテホンが単独で反応の原因となる調節作用を持っているかどうかを理解するために使用されます .
植物成長調節
エテホンの植物成長活性は、主に植物組織にエチレンを放出する能力に起因しています . エテホンの製剤は、ガス封じ込めチャンバーを必要とせずにエチレンを適用するための便利な方法を提供します .
果実の成熟
果実の色素変化
イチジク果実に対するエテホン処理は、クロロフィルaとbの急速な減少、およびβ-カロテン、ルテイン、ビオラキサンチン、ネオキサンチンなどの他の色素をもたらしました . これは、ジエチル(2-クロロエチル)ホスホネートを、果実の色素変化に関する研究に使用できることを示しています .
アントシアニンの生成
エテホンは、イチジク果実におけるアントシアニンの蓄積速度を促進しました . 処理した果実では、合成された色素の総量は増加しませんでしたが、成長を促進し、果皮のアントシアニン生成を完全に阻害しました <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/
作用機序
Target of Action
Diethyl (2-chloroethyl)phosphonate primarily targets Thioredoxin reductase 1 in humans and Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis . These enzymes play crucial roles in maintaining cellular redox homeostasis and lipid metabolism, respectively .
Mode of Action
It is known to interact with its targets, potentially altering their normal functioning
Biochemical Pathways
Given its targets, it may influence the redox homeostasis and lipid metabolism pathways . The downstream effects of these alterations could include changes in cellular growth, differentiation, and survival.
Result of Action
Given its potential role as an alkylating agent, it may induce modifications in cellular macromolecules, leading to changes in cellular functions .
特性
IUPAC Name |
1-chloro-2-diethoxyphosphorylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDLEOVIACJWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146335 | |
| Record name | Phosphonic acid, (2-chloroethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10419-79-1 | |
| Record name | Diethyl P-(2-chloroethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10419-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (2-chloroethyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010419791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (2-chloroethyl)phosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, (2-chloroethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (2-chloroethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL (2-CHLOROETHYL)PHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JX3P2CQ8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



